molecular formula C12H13NO2 B1416521 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one CAS No. 1147762-58-0

1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one

Cat. No. B1416521
CAS RN: 1147762-58-0
M. Wt: 203.24 g/mol
InChI Key: YIUISFOZTAJNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C12H13NO2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one” consists of 12 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 203.24 g/mol .

Scientific Research Applications

Synthesis and Chemistry

  • Polymeric Catalysts for Novel Pyrido[2,3-b]indoles : A method was developed for synthesizing novel 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole derivatives using 1-methyl-1H-indol-2-ol and other compounds, highlighting the use of 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one in the creation of new chemical structures (Zohuri et al., 2013).

  • Creation of Indole Derivatives with Unique Structures : The chemical synthesis of various indole derivatives, including those related to 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one, for potential applications in medicinal chemistry and materials science (Kaynak et al., 2005).

Biological and Medicinal Research

  • Antimicrobial and Enzyme Activity : Research on derivatives of 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one demonstrated potential antimicrobial properties and enzyme activities, indicating its relevance in the development of new therapeutic agents (Attaby et al., 2007).

  • Dynamin GTPase Inhibition for Medical Applications : Indole-based compounds, structurally similar to 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one, have shown promise as inhibitors of dynamin GTPase, a protein implicated in several cellular processes, hinting at their potential for treating related diseases (Gordon et al., 2013).

Synthesis and Structural Analysis

  • Catalyst-Free Synthesis of Dihydro-1H-Indol-4(5H)-Ones : The catalyst-free synthesis of dihydro-1H-indol-4(5H)-ones, related to 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one, demonstrates the compound's relevance in facilitating easier and more efficient chemical synthesis (Wang & Shi, 2013).

  • Crystal Structure of Indole Derivatives : The study of the crystal structures of various indole derivatives, including those similar to 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one, provides insights into their molecular arrangement and potential applications in materials science (Kukuljan et al., 2016).

Heterocyclic Compound Synthesis

  • Synthesis of Diverse Heterocyclic Compounds : Utilizing key synthons similar to 1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one, researchers have developed a variety of heterocyclic substances with potential applications in pharmacology and materials science (Behbehani et al., 2011).

Safety and Hazards

The safety and hazards of “1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one” are not clearly mentioned in the available resources .

properties

IUPAC Name

1-methyl-5-propanoyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-11(14)8-4-5-10-9(6-8)7-12(15)13(10)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUISFOZTAJNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 3
Reactant of Route 3
1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 4
Reactant of Route 4
1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 5
Reactant of Route 5
1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.